molecular formula C11H15NO2 B1277316 4-Butoxybenzamide CAS No. 73258-87-4

4-Butoxybenzamide

Cat. No. B1277316
CAS RN: 73258-87-4
M. Wt: 193.24 g/mol
InChI Key: FGVYXJOVJVWXQQ-UHFFFAOYSA-N
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Patent
US04182881

Procedure details

Chilled to 20°, a solution of 84 g (0.39 mole) of a solution of 4-n-butoxybenzoyl chloride in 700 ml of AR chloroform, then saturated with anhydrous ammonia. The mixture was stirred for 20 min. to 0°, then the white precipitate collected, washed with cold water and oven-dried to 60° to give 76 g, m.p. shrinks 160°, melts 162°-164°.
[Compound]
Name
solution
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].[NH3:15]>C(Cl)(Cl)Cl>[CH2:1]([O:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([NH2:15])=[O:11])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
solution
Quantity
84 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min. to 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Chilled to 20°
CUSTOM
Type
CUSTOM
Details
the white precipitate collected
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
oven-dried to 60°
CUSTOM
Type
CUSTOM
Details
to give 76 g
CUSTOM
Type
CUSTOM
Details
shrinks 160°
CUSTOM
Type
CUSTOM
Details
melts 162°-164°

Outcomes

Product
Name
Type
Smiles
C(CCC)OC1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.